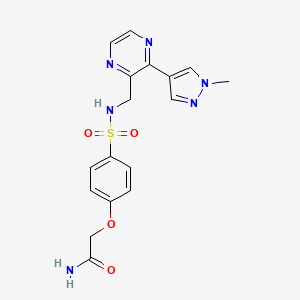

2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide

Beschreibung

This compound features a phenoxyacetamide core linked to a sulfamoyl group substituted with a pyrazinylmethyl moiety. The pyrazine ring is further modified with a 1-methyl-1H-pyrazol-4-yl group, contributing to its heterocyclic complexity. While direct biological data for this compound are absent in the provided evidence, structurally related analogs exhibit diverse activities, including anti-inflammatory and kinase inhibition .

Eigenschaften

IUPAC Name |

2-[4-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4S/c1-23-10-12(8-21-23)17-15(19-6-7-20-17)9-22-28(25,26)14-4-2-13(3-5-14)27-11-16(18)24/h2-8,10,22H,9,11H2,1H3,(H2,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPKHINCPLIURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:

Formation of the Pyrazole and Pyrazine Moieties: The initial step involves the synthesis of 1-methyl-1H-pyrazol-4-yl and pyrazin-2-yl intermediates. These can be synthesized through cyclization reactions involving hydrazines and diketones under acidic or basic conditions.

Sulfamoylation: The pyrazole and pyrazine intermediates are then linked via a sulfamoyl group. This step often involves the reaction of the pyrazole with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

Phenoxyacetamide Formation: The final step involves the coupling of the sulfamoyl-linked pyrazole-pyrazine intermediate with phenoxyacetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products

Oxidation: Oxidized derivatives of the pyrazole and pyrazine rings.

Reduction: Reduced forms of any nitro groups to amines.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrazine rings can engage in hydrogen bonding and π-π interactions with target proteins, potentially inhibiting their activity or altering their function. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights:

Heterocyclic Core Variations: The target compound’s pyrazine-pyrazole system contrasts with benzimidazole (3j, 3k) or pyrazolo-pyrimidine () cores. Pyrazine’s electron-deficient nature may enhance binding to polar active sites compared to benzimidazole’s aromaticity . Thiazolidine-2,4-dione derivatives () introduce a sulfur-containing ring, correlating with anti-inflammatory activity via iNOS inhibition .

Substituent Effects: Methoxy groups (e.g., in ) improve solubility but may reduce metabolic stability. The target compound’s 1-methylpyrazole could enhance steric shielding of the sulfamoyl group . Sulfamoyl positioning (phenoxy vs.

Synthetic Feasibility :

- Yields for benzimidazole analogs (e.g., 87% for 3j, 3k) suggest efficient routes for sulfonamide-acetamide coupling, though pyrazine-based synthesis may require optimization .

Biological Potential: While direct data are lacking, the thiazolidine analogs’ IC₅₀ values (8.66–45.6 µM) highlight the therapeutic relevance of acetamide-linked sulfonamides in inflammation . The target compound’s pyrazine-pyrazole system may offer unique kinase or receptor modulation.

Biologische Aktivität

The compound 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structure includes a pyrazole ring, a pyrazine moiety, and a sulfamoyl group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O3S |

| Molecular Weight | 342.39 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly in cancer and inflammatory diseases.

2. Receptor Binding: Its structural features suggest potential interactions with various receptors, which could modulate signaling pathways relevant to therapeutic effects.

3. Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrazine rings. For instance, derivatives similar to this compound have shown significant activity against various cancer cell lines:

- IC50 Values: Compounds in related studies exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . While specific IC50 values for our compound are yet to be published, the structural similarities suggest comparable potency.

Antimicrobial Activity

Compounds with pyrazole moieties have been studied for their antimicrobial properties. For example, a related pyrazole derivative demonstrated significant antibacterial effects against gram-positive bacteria . This indicates that our compound may also exhibit similar antimicrobial activities.

Case Studies

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In one study, a series of substituted pyrazole compounds were synthesized and evaluated for their anti-tubercular activity. Among these, several compounds showed promising results with low IC50 values . This highlights the potential for this compound to be developed as an effective therapeutic agent.

Case Study 2: Mechanistic Insights into Anticancer Activity

Another study focused on the mechanism by which pyrazole derivatives induce apoptosis in cancer cells. The results indicated that these compounds could downregulate specific proteins involved in cell survival pathways . This suggests that our compound may similarly affect cellular mechanisms related to cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.